molecular formula C5H8ClN3O2S B13152397 (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride

Cat. No.: B13152397
M. Wt: 209.66 g/mol
InChI Key: BEUPTOWXTOIPJG-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a specialized chemical reagent designed for research applications, particularly in medicinal chemistry and chemical biology. This compound integrates a sulfonyl chloride group, a highly reactive functional group, with a 1,2,3-triazole scaffold. The 1,2,3-triazole ring is a privileged structure in drug discovery due to its resemblance to amide bonds and its presence in compounds with a broad range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . The primary research application of this reagent is as an electrophilic coupling agent in organic synthesis. It is extensively used to introduce the (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl moiety onto nucleophilic targets, such as amine groups, to form sulfonamide linkages. This reaction is central to the synthesis of novel small-molecule libraries for biological screening and the development of potential carbonic anhydrase inhibitors, as the triazole core is known to be a key pharmacophore in this class of inhibitors . The ethyl substitution on the triazole nitrogen enhances the molecule's lipophilicity, which can be a critical factor in optimizing the pharmacokinetic properties of the resulting derivatives. Researchers value this reagent for its role in creating covalent probes and in the functionalization of larger biomolecules, facilitating structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this product for their specific purpose.

Properties

Molecular Formula

C5H8ClN3O2S

Molecular Weight

209.66 g/mol

IUPAC Name

(1-ethyltriazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H8ClN3O2S/c1-2-9-3-5(7-8-9)4-12(6,10)11/h3H,2,4H2,1H3

InChI Key

BEUPTOWXTOIPJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally involves three key stages:

Each stage requires careful control of reaction conditions to maintain regioselectivity and avoid side reactions such as isomerization or over-chlorination.

Preparation of 1-Ethyl-1H-1,2,3-triazole

The 1-ethyl substitution on the triazole nitrogen can be achieved via N-alkylation of 1H-1,2,3-triazole using ethyl halides under basic conditions. Typical conditions involve:

  • Reacting 1H-1,2,3-triazole with ethyl bromide or ethyl iodide
  • Using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or DMSO)
  • Controlling temperature to avoid multiple alkylations or ring modifications

This step yields 1-ethyl-1H-1,2,3-triazole with high regioselectivity at N1 due to the inherent nucleophilicity of that nitrogen.

Functionalization at the 4-Position of the Triazole Ring

The 4-position of the triazole ring can be functionalized by various methods, including:

  • Directed lithiation : Treating 1-ethyl-1H-1,2,3-triazole with a strong base such as lithium diisopropylamide (LDA) at low temperature to generate a lithio intermediate at C4.
  • Electrophilic substitution : Reacting the lithio intermediate with electrophiles such as formaldehyde derivatives or sulfonyl chlorides.

For methanesulfonyl substitution, a common approach is:

  • Reacting the lithiated triazole intermediate with methanesulfonyl chloride or methanesulfonyl derivatives to introduce the sulfonyl group at C4.

Alternatively, a sulfonylation step can be done after introducing a methyl group at C4, followed by oxidation and chlorination.

Conversion to Methanesulfonyl Chloride Derivative

The sulfonyl chloride functionality is typically introduced by chlorination of the corresponding sulfonic acid or sulfonate ester intermediates. Key methods include:

  • Reaction of methanesulfonic acid or methanesulfonate esters with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
  • Careful temperature control (often 0–50 °C) to avoid decomposition.
  • Purification by crystallization or distillation under inert atmosphere due to the moisture sensitivity of sulfonyl chlorides.

Representative Preparation Protocol (Adapted from Related Triazole Sulfonyl Chloride Syntheses)

Step Reagents & Conditions Outcome
1. N-alkylation 1H-1,2,3-triazole + ethyl bromide, K2CO3, DMF, 50–70 °C, 12 h 1-ethyl-1H-1,2,3-triazole
2. Directed lithiation 1-ethyl-1H-1,2,3-triazole + LDA (1.1 eq), THF, −78 °C, 1 h Lithio intermediate at C4
3. Sulfonylation Addition of methanesulfonyl chloride (1.1 eq), −78 to 0 °C, 2 h (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl intermediate
4. Chlorination Treatment with SOCl2, 0–40 °C, 3 h (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride

Analytical and Yield Data from Related Literature

While direct data for this exact compound are scarce, analogous compounds show:

Parameter Typical Value
Yield (overall) 60–75%
Purity (NMR, HPLC) >98%
Melting Point 70–90 °C (dependent on substituents)
NMR Shifts (1H) Ethyl N-CH2: δ ~4.2 ppm; CH3-SO2: δ ~3.0 ppm; Triazole H: δ ~7.5–8.0 ppm
Stability Moisture sensitive; store under inert atmosphere

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of sulfonamide bonds, which are important in medicinal chemistry .

Biology and Medicine

In biological and medicinal research, this compound is used to modify biomolecules such as peptides and proteins. The sulfonamide linkage formed is stable and can be used to create bioconjugates for drug delivery and diagnostic applications .

Industry

In the industrial sector, (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride involves the formation of a sulfonamide bond through nucleophilic substitution. The sulfonyl chloride group reacts with nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more electrophilic .

Comparison with Similar Compounds

Key Features :

  • Reactivity : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions.
  • Stability : Unlike thionyl or sulfuryl chlorides, methanesulfonyl chloride derivatives hydrolyze slowly, retaining their parent structure in aqueous environments .

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with similar triazole- and sulfonyl-containing derivatives:

Compound Name Core Structure Substituents Key Functional Group Applications Reference
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride 1,2,3-Triazole N1: Ethyl; C4: Methanesulfonyl chloride Sulfonyl chloride Intermediate for sulfonamides N/A
N-(1-Phenyl-1H-1,2,3-triazol-4-yl)methanesulfonamide 1,2,3-Triazole N1: Phenyl; C4: Methanesulfonamide Sulfonamide Pharmaceutical lead compound
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate 1,3,5-Triazine C2: Methyl; C4: Methoxy Sulfonylurea Herbicide (metsulfuron methyl)

Key Observations :

  • Triazole vs. Triazine : Triazole derivatives (e.g., the target compound) exhibit greater metabolic stability and hydrogen-bonding capacity compared to triazine-based herbicides like metsulfuron methyl .

Reactivity and Stability

Hydrolysis Rates :

  • Methanesulfonyl chloride derivatives : Hydrolyze slowly, maintaining parent structure; toxicity arises directly from the compound .
  • Thionyl chloride/sulfuryl chloride : Rapidly hydrolyze to HCl/SO2, causing toxicity via corrosive byproducts .

Electronic Effects :

  • Electron-withdrawing groups (e.g., sulfonyl chloride) increase electrophilicity at the triazole C4 position, enhancing reactivity toward nucleophiles like amines or alcohols .

Biological Activity

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory effects, supported by various studies and data.

  • Molecular Formula : C₅H₈ClN₃O₂S
  • Molecular Weight : 189.66 g/mol
  • CAS Number : 2168888-79-5

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,3-triazole moiety have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting a promising avenue for developing new antimicrobial agents .

Antiviral Activity

In vitro evaluations have demonstrated that (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride exhibits antiviral properties. In particular, it has been tested against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). One study reported that triazole derivatives showed substantial inhibition of HCV at concentrations as low as 10 μM .

CompoundVirus TargetedIC₅₀ (μM)Inhibition (%)
Compound AHCV1095
Compound BHIV0.008Moderate

Enzyme Inhibition

Triazole compounds are known for their ability to inhibit various enzymes. Specifically, the incorporation of a triazole ring has been associated with enhanced inhibition of cholinesterase enzymes (AChE and BuChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's. A recent study found that certain triazole derivatives had IC₅₀ values significantly lower than standard inhibitors like galantamine .

Structure-Activity Relationship (SAR)

The biological activity of (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride can be influenced by structural modifications. For example:

  • Substituents on the Triazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter inhibitory potency against cholinesterases.
  • Alkyl Chain Length : Variations in alkyl chain length attached to the triazole ring have been shown to affect activity levels; shorter chains often provide better inhibitory effects compared to longer chains .

Case Study 1: Antiviral Efficacy

A series of experiments were conducted to evaluate the antiviral efficacy of various triazole derivatives against HCV. Among the tested compounds, one derivative exhibited an IC₅₀ value of 10 μM with a remarkable inhibition rate of 95%, indicating its potential as a lead compound for further development .

Case Study 2: Cholinesterase Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE) by triazole derivatives. The results indicated that specific modifications to the triazole structure could enhance binding affinity and selectivity towards AChE compared to butyrylcholinesterase (BuChE), with some compounds achieving IC₅₀ values below 30 μM .

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